molecular formula C11H11ClO4 B2929286 (2E)-3-(2-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid CAS No. 937598-98-6

(2E)-3-(2-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid

Cat. No.: B2929286
CAS No.: 937598-98-6
M. Wt: 242.66
InChI Key: HKYCDNZBAZUZKS-ONEGZZNKSA-N
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Description

(2E)-3-(2-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a chloro, ethoxy, and hydroxy-substituted phenyl group attached to a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-ethoxy-4-hydroxybenzaldehyde and malonic acid.

    Condensation Reaction: The key step involves a condensation reaction between the aldehyde and malonic acid in the presence of a base, such as sodium ethoxide, to form the corresponding cinnamic acid derivative.

    Purification: The product is then purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding quinone derivative.

    Reduction: The double bond in the propenoic acid moiety can be reduced to form the corresponding saturated acid.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of saturated carboxylic acids.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-(2-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in biological systems.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2-chloro-4-hydroxyphenyl)prop-2-enoic acid: Lacks the ethoxy group, which may affect its solubility and reactivity.

    (2E)-3-(2-ethoxy-4-hydroxyphenyl)prop-2-enoic acid: Lacks the chloro group, which may influence its biological activity.

    (2E)-3-(2-chloro-5-methoxy-4-hydroxyphenyl)prop-2-enoic acid: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical properties.

Uniqueness

The presence of both chloro and ethoxy groups in (2E)-3-(2-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid makes it unique compared to its analogs. These substituents can significantly influence the compound’s chemical reactivity, solubility, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(E)-3-(2-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c1-2-16-10-5-7(3-4-11(14)15)8(12)6-9(10)13/h3-6,13H,2H2,1H3,(H,14,15)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYCDNZBAZUZKS-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=CC(=O)O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C(=C1)/C=C/C(=O)O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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